molecular formula C8H10N2O B6251541 8-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine CAS No. 801179-01-1

8-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine

Cat. No.: B6251541
CAS No.: 801179-01-1
M. Wt: 150.18 g/mol
InChI Key: NYIDKPULWNVNGP-UHFFFAOYSA-N
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Description

8-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine is a heterocyclic compound that features a fused ring system combining pyridine and oxazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenols, primary amines, and aldehydes through a Mannich reaction . Another important method involves the condensation of ortho-aminomethylphenols with aldehydes or ketones in the presence of catalysts such as tin(IV) chloride or methyltrichlorosilane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. This might involve continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

8-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups into the molecule.

Mechanism of Action

The mechanism of action of 8-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in critical biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

8-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine can be compared with other similar heterocyclic compounds:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

801179-01-1

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

8-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

InChI

InChI=1S/C8H10N2O/c1-6-2-3-9-8-7(6)11-5-4-10-8/h2-3H,4-5H2,1H3,(H,9,10)

InChI Key

NYIDKPULWNVNGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=C1)NCCO2

Purity

95

Origin of Product

United States

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